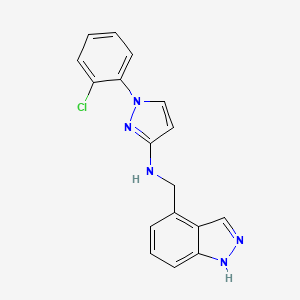![molecular formula C17H12N4O B7431291 N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine](/img/structure/B7431291.png)
N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinazoline derivative that has been shown to have a number of interesting biochemical and physiological effects. In
作用機序
The mechanism of action of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are important for cell growth and survival. Specifically, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in a number of cellular processes including DNA repair, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine has been shown to have a number of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, it has been shown to have anti-inflammatory and antioxidant effects. It has also been studied for its potential use in the treatment of infectious diseases such as tuberculosis and malaria.
実験室実験の利点と制限
One advantage of using N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low concentrations while having minimal toxic effects on normal cells. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are a number of future directions for research on N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine. One area of interest is in the development of new cancer therapies. It has been shown to be effective against a number of different types of cancer cells, and further studies are needed to determine its potential as a clinical treatment. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases and infectious diseases, and further research is needed to determine its efficacy in these areas. Finally, there is a need for further studies on the mechanism of action of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine, which could lead to the development of more targeted and effective therapies.
合成法
The synthesis of N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine involves a multi-step process that has been described in detail in the scientific literature. The first step involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form a nitro-substituted chalcone. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as sodium dithionite. The resulting amino chalcone is then reacted with anthranilic acid to form the final product, N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine.
科学的研究の応用
N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine has been shown to have a number of potential scientific research applications. One area of interest is in the study of cancer biology. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[3-(1,2-oxazol-3-yl)phenyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c1-2-7-16-14(6-1)17(19-11-18-16)20-13-5-3-4-12(10-13)15-8-9-22-21-15/h1-11H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAWSRRWGUODNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxyphenyl)methyl]-3,7-diazatricyclo[3.3.2.01,5]decane](/img/structure/B7431215.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B7431231.png)
![5-[[6-(5-Chlorothiophen-2-yl)pyridazin-3-yl]amino]-1,3-dimethylbenzimidazol-2-one](/img/structure/B7431241.png)
![1-[(1R,2S)-2-(2,6-difluorophenyl)cyclopropyl]-3-[(1R)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7431243.png)
![5-Bromo-6-[3-(1,2-oxazol-3-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7431251.png)
![2-(1,1-dioxothietan-3-yl)-N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7431253.png)
![N-propan-2-yl-4-[[2-(1,2,4-triazol-1-yl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7431260.png)

![N-ethyl-1-[4-[(3-methoxyphenyl)methyl]-5-(1H-pyrrol-2-yl)-1,2,4-triazol-3-yl]pyrrolidine-3-sulfonamide](/img/structure/B7431267.png)
![4-[[4-(4-bromophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7431276.png)
![N-[(2S)-2-[[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]amino]propyl]-1,2-thiazole-3-carboxamide](/img/structure/B7431280.png)
![6-(3-Cyclopropyl-5-methyl-1,2-oxazole-4-carbonyl)-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B7431285.png)

![N-[2-[(3-ethyl-1,2,4-thiadiazol-5-yl)amino]ethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B7431302.png)